2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-phenylethan-1-one

Catalog No.
S3123829
CAS No.
872695-66-4
M.F
C19H14N2O3S
M. Wt
350.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulf...

CAS Number

872695-66-4

Product Name

2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-phenylethan-1-one

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-phenylethanone

Molecular Formula

C19H14N2O3S

Molecular Weight

350.39

InChI

InChI=1S/C19H14N2O3S/c22-16(13-4-2-1-3-5-13)11-25-19-9-7-15(20-21-19)14-6-8-17-18(10-14)24-12-23-17/h1-10H,11-12H2

InChI Key

CUTPHJKSEMHVSW-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)C4=CC=CC=C4

solubility

not available

The compound 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-phenylethan-1-one is a complex organic molecule characterized by a unique combination of structural features, including a pyridazine ring, a sulfanyl group, and a phenylethanone moiety. The presence of the 2H-1,3-benzodioxole fragment adds significant complexity and potential biological activity to the compound. This molecular architecture positions it as a candidate for various applications in medicinal chemistry and materials science due to its diverse functional groups that may interact with biological targets.

The chemical reactivity of this compound can be explored through various types of reactions:

  • Oxidation: The compound can undergo oxidation using reagents such as potassium permanganate or chromium trioxide, potentially introducing functional groups like carboxylic acids or ketones.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride to convert carbonyl groups into alcohols.
  • Substitution Reactions: Nucleophilic substitution can replace specific functional groups, utilizing reagents like alkyl halides or sulfonates to modify the compound's structure.

These reactions are essential for synthesizing derivatives and exploring the compound's reactivity under various conditions.

Preliminary studies indicate that 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-phenylethan-1-one may exhibit promising biological activities. Its mechanism of action likely involves binding to specific enzymes or receptors, potentially altering their activity and leading to significant biological effects. Investigations into its therapeutic properties suggest possible applications in treating conditions such as cancer and infections, making it a subject of interest in pharmaceutical research.

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Pyridazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Sulfanyl Group: This step often requires the use of thiol reagents or sulfide sources.
  • Acylation: The final step usually involves forming the acetamide linkage under controlled conditions to yield the target compound.

Optimization of these synthetic routes is crucial for improving yield and purity, often employing advanced techniques such as chromatography for purification.

The applications of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-phenylethan-1-one extend across various fields:

  • Medicinal Chemistry: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
  • Biochemistry: Investigated as a biochemical probe to study cellular processes and protein interactions.
  • Material Science: Utilized in developing advanced materials due to its unique structural features.

Interaction studies focus on understanding how this compound binds to various biological targets. Molecular docking studies are commonly employed to predict binding sites and affinities, facilitating the design of more potent derivatives. These studies help elucidate the compound's mechanism of action and its potential efficacy in therapeutic applications.

Several compounds share structural similarities with 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-phenylethan-1-one, each exhibiting unique characteristics that differentiate them:

Compound NameStructural FeaturesUnique Aspects
1,3-BenzodioxoleContains benzodioxole moietyLacks additional functional groups
N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-2-(pyrrolidin-1-yl)acetamideSimilar benzodioxole structureDifferent substituents affecting activity
Pyridazine DerivativesContains pyridazine ringsVaries in substituents affecting biological activity

The uniqueness of 2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-1-phenylethan-1-one lies in its complex combination of functional groups that enhance its biological activity and chemical reactivity compared to simpler analogs. This complexity allows it to interact with multiple biological targets, potentially leading to diverse therapeutic applications not observed in structurally similar compounds.

XLogP3

3.6

Dates

Last modified: 08-18-2023

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